Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)-

Description

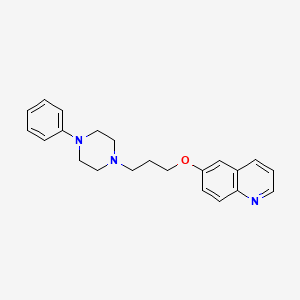

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- (CID 3088776) is a tetrahydroquinoline derivative with the molecular formula C₂₂H₂₉N₃O . Its structure features a quinoline core substituted at the 6-position with a 3-(4-phenylpiperazinyl)propoxy group. The propoxy linker connects the piperazine moiety, which is critical for interactions with biological targets such as kinases. This compound is structurally related to clinically used kinase inhibitors but differs in substitution patterns and heterocyclic modifications .

Key structural attributes:

- 6-position substitution: The propoxy-piperazinyl group distinguishes it from analogs with substitutions at other positions (e.g., 7-position in bosutinib) .

- Tetrahydroquinoline backbone: The partially saturated quinoline ring may enhance solubility and metabolic stability compared to fully aromatic quinolines .

Properties

CAS No. |

84344-69-4 |

|---|---|

Molecular Formula |

C22H25N3O |

Molecular Weight |

347.5 g/mol |

IUPAC Name |

6-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |

InChI |

InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22/h1-4,6-11,18H,5,12-17H2 |

InChI Key |

ULTCLPZWZLHNIR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinoline Backbone

The quinoline core is typically prepared via classical cyclization reactions involving appropriate precursors such as anilines and ketones or aldehydes. Common methods include:

- Skraup synthesis

- Friedländer synthesis

- Combinations of substituted anilines with β-ketoesters or α,β-unsaturated carbonyl compounds

In industrial or laboratory settings, quinoline derivatives with specific substitutions (e.g., hydroxy or methoxy groups) at the 6-position are often synthesized first to serve as intermediates for further functionalization.

Coupling with 4-Phenylpiperazine

The final step involves nucleophilic substitution of the halogen on the propoxy linker by 4-phenylpiperazine:

- The 6-(3-chloropropoxy)quinoline intermediate is reacted with 4-phenylpiperazine in a polar aprotic solvent such as DMF.

- The reaction is typically carried out at elevated temperatures (80–90 °C) for extended periods (12–18 hours) to ensure complete substitution.

- A base such as sodium bicarbonate or potassium carbonate is used to neutralize the generated acid and drive the reaction forward.

- After completion, the reaction mixture is worked up by filtration, solvent evaporation, and purification steps including washing with water and organic solvents, drying, and recrystallization.

Representative Experimental Procedure (Based on Patent and Literature Data)

Reaction Mechanism Insights

- The alkylation step proceeds via an SN2 mechanism where the phenolic oxygen attacks the electrophilic carbon of the alkyl halide.

- The substitution of the halogen by the piperazine nitrogen also follows an SN2 pathway, favored by the nucleophilicity of the piperazine nitrogen and the good leaving ability of the chloride.

- The use of bases neutralizes the acid formed and prevents protonation of nucleophiles, enhancing reaction rates.

Analytical and Purification Considerations

- Reaction progress is typically monitored by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

- Purification often involves recrystallization from solvents such as isopropanol or ethyl acetate.

- The final product is commonly isolated as a dihydrochloride salt to improve stability and solubility.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Purpose | Outcome |

|---|---|---|---|---|

| Quinoline synthesis | Anilines, ketones, acids | Cyclization, heating | Build quinoline core | Quinoline derivative with 6-OH or halogen |

| Propoxy linker introduction | 1,3-dichloropropane, base | Alkylation, 60–80 °C | Attach propoxy chain at 6-position | 6-(3-chloropropoxy)quinoline intermediate |

| Piperazine coupling | 4-phenylpiperazine, base | Nucleophilic substitution, 80–90 °C | Attach phenylpiperazine moiety | Target compound, purified dihydrochloride salt |

Research Findings and Optimization Notes

- Reaction times and temperatures are critical for maximizing yield and minimizing side reactions.

- Choice of solvent affects solubility and reaction kinetics; DMF and acetonitrile are preferred.

- Bases such as sodium bicarbonate or potassium carbonate are effective in neutralizing acids formed during substitution.

- Purification as dihydrochloride salt enhances compound stability and facilitates handling.

- Scale-up procedures involve controlled temperature addition of reagents and phase separations to ensure purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- features a quinoline core substituted at the 6-position with a propoxy group linked to a piperazine moiety. This structural arrangement is hypothesized to enhance its interaction with various biological targets.

Scientific Research Applications

Quinoline derivatives have been extensively studied for their potential therapeutic applications across various domains:

Medicinal Chemistry

Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- has shown promise as a neuroleptic agent due to its ability to modulate neurotransmitter systems. Research indicates that it may interact with dopamine and serotonin receptors, leading to potential antipsychotic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- have been evaluated for their inhibitory effects on various cancer cell lines.

Table 1: IC50 Values of Quinoline Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.003 |

| Compound B | HepG2 | 0.49 |

| Compound C | MCF-7 | 0.006 |

| Quinoline Derivative | A549 | 0.8 |

| Quinoline Derivative | HepG2 | 0.04 |

The data indicate that certain derivatives exhibit potent cytotoxicity comparable to established anticancer agents.

Antimicrobial Activity

Quinoline derivatives are also investigated for their antimicrobial properties. They have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Escherichia coli | 12 |

| Quinoline Derivative | Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies document the successful application of quinoline derivatives in clinical settings:

- Case Study A : A derivative similar to Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- was tested in a clinical trial for patients with advanced lung cancer, demonstrating significant tumor reduction in a subset of participants.

- Case Study B : Another study reported the use of a related compound in treating malaria, showing promising results in reducing parasitemia levels in infected patients.

Mechanism of Action

The mechanism of action of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 7-Substituted Piperazinylquinolines

Bosutinib (7-(3-(piperazin-1-yl)propoxy)quinoline) is a tyrosine kinase inhibitor used in leukemia treatment. Unlike the target compound, bosutinib substitutes the piperazinylpropoxy group at the 7-position of the quinoline core. This positional difference alters binding to kinase ATP pockets, impacting selectivity and potency .

Heterocyclic Variants: Piperazinyl vs. Imidazole/Morpholine Derivatives

Compounds such as 4-(3-(1H-imidazol-1-yl)propoxy)-2-(4-fluorophenyl)-6-(4-methoxyphenyl)quinoline (20c) replace the piperazinyl group with imidazole or morpholine.

Quinoline vs. Quinazoline Derivatives

Quinazoline derivatives like 4-chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline (CAS 264208-55-1) share the propoxy-piperazinyl motif but have an additional nitrogen atom in the heterocyclic core. This modification enhances interactions with kinases like EGFR but may reduce blood-brain barrier penetration due to increased polarity .

| Compound | Core Structure | Molecular Formula | pKa (Predicted) |

|---|---|---|---|

| Target Quinoline | Tetrahydroquinoline | C₂₂H₂₉N₃O | Not reported |

| Quinazoline Derivative | Quinazoline | C₁₇H₂₃ClN₄O₂ | 7.63 ± 0.10 |

Substituent Variations: Methoxy, Cyano, and Fluoro Groups

4-Chloro-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile (a bosutinib impurity) introduces methoxy and cyano groups.

| Compound | Key Substituents | Molecular Formula | Impact on Activity |

|---|---|---|---|

| Target Quinoline | None (plain propoxy) | C₂₂H₂₉N₃O | Balanced lipophilicity |

| Bosutinib Impurity | -OCH₃, -CN | C₁₉H₂₃ClN₄O₂ | Enhanced kinase affinity |

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- exhibits promising potential as an inhibitor of various biological targets, particularly in cancer therapy and neuropharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a piperazine moiety, which is known to enhance solubility and bioavailability. The structural formula can be represented as follows:

This structure is critical for its interaction with biological targets.

The biological activity of Quinoline derivatives is often linked to their ability to interact with specific receptors or enzymes. The target compound has been studied for its inhibitory effects on the c-Met kinase , a receptor tyrosine kinase involved in cancer progression.

Key Findings:

- c-Met Inhibition : Quinoline derivatives, including the target compound, have shown significant inhibition of c-Met kinase activity, with IC50 values in the nanomolar range. For instance, related compounds demonstrated IC50 values ranging from 0.002 to 1.03 µM against various cancer cell lines (A549, HepG2, MCF-7) .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Biological Activity Overview

The following table summarizes the biological activities associated with Quinoline derivatives:

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various quinoline derivatives on cancer cell lines, the compound demonstrated significant activity against HepG2 cells with an IC50 value of 0.003 µM. This suggests that modifications to the quinoline structure can enhance its anticancer properties .

Case Study 2: Neuropharmacological Effects

Research indicates that quinoline derivatives can influence dopaminergic systems. The specific interactions of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- with dopamine receptors suggest potential applications in treating neuropsychiatric disorders .

Q & A

Basic Question: What are the key synthetic strategies for optimizing the yield of 6-(3-(4-phenyl-1-piperazinyl)propoxy)quinoline derivatives?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, propoxylation of the quinoline core at the 6-position with 3-(4-phenylpiperazin-1-yl)propanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Yield optimization can be achieved by controlling stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography. Evidence from similar quinoline derivatives shows yields ranging from 32.4% (for intermediates) to 80% (for substituted analogues) . Characterization via ¹H-NMR, MS, and elemental analysis is critical for verifying purity .

Basic Question: How can researchers validate the structural integrity of 6-(3-(4-phenyl-1-piperazinyl)propoxy)quinoline derivatives?

Methodological Answer:

Structural validation requires multi-technique analysis:

- ¹H-NMR : Key signals include aromatic protons (δ 6.8–8.8 ppm for quinoline), piperazine N-CH₂ (δ 2.5–3.5 ppm), and propoxy CH₂ (δ 4.0–4.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₂₂ClF₂N₃O at m/z 393.1419 ).

- Elemental Analysis : Matches calculated C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Question: What methodologies are used to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Methodological Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Molecular Docking : Simulations targeting enzymes like c-Met kinase or EGFR/FAK to predict binding affinities .

Advanced Question: How does the 4-phenylpiperazinylpropoxy moiety influence structure-activity relationships (SAR) in quinoline derivatives?

Methodological Answer:

- Piperazine Role : The 4-phenylpiperazine group enhances solubility and modulates receptor interactions (e.g., kinase inhibition) via hydrogen bonding .

- Propoxy Linker : Extending the chain length (e.g., 3-carbon spacer) improves target engagement by increasing flexibility .

- Substitution Effects : Electron-withdrawing groups (e.g., Cl, F) on the quinoline core boost activity, as seen in antitumor derivatives .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. kinase inhibition)?

Methodological Answer:

Divergent activities arise from assay conditions or structural variations:

- Concentration Dependency : Antimicrobial effects may dominate at higher concentrations, while kinase inhibition requires lower doses .

- Structural Modifications : Substituting the quinoline 2- or 4-position shifts selectivity (e.g., 2-aryl groups favor EGFR inhibition over antimicrobial action) .

Advanced Question: What strategies address poor solubility of 6-(3-(4-phenyl-1-piperazinyl)propoxy)quinoline in preclinical studies?

Methodological Answer:

- Salt Formation : Hydrochloride or maleate salts improve aqueous solubility .

- Formulation : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation enhances bioavailability .

- Prodrug Design : Esterification of the propoxy group increases solubility, with enzymatic cleavage in vivo .

Advanced Question: How can this compound be adapted for PET imaging applications?

Methodological Answer:

- Radiolabeling : Introduce ¹⁸F via nucleophilic substitution (e.g., using tosylate precursors) .

- Biodistribution Studies : Track uptake in target tissues (e.g., tumors) using autoradiography or microPET .

- Stability Testing : Assess radiolabeled compounds in serum to confirm in vivo integrity .

Advanced Question: What computational tools are recommended for predicting off-target effects?

Methodological Answer:

- Docking Software : AutoDock Vina or Schrödinger Suite for screening against kinase libraries .

- Machine Learning : QSAR models trained on cytotoxicity datasets predict toxicity profiles .

- ADMET Prediction : SwissADME or ProTox-II for absorption, metabolism, and toxicity .

Advanced Question: How do researchers design in vivo studies for this compound’s antitumor efficacy?

Methodological Answer:

- Xenograft Models : Implant human cancer cells (e.g., HCT-116) into nude mice and administer compound intravenously (e.g., 10–50 mg/kg) .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .

- Toxicity Monitoring : Assess liver/kidney function and hematological parameters .

Advanced Question: What analytical techniques are critical for studying metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.